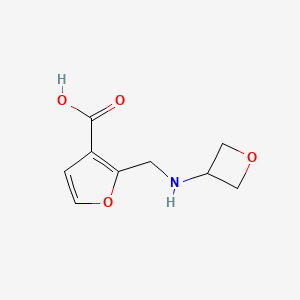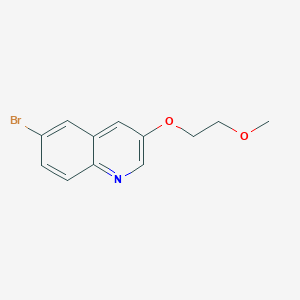
6-Bromo-3-(2-methoxyethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(2-methoxyethoxy)quinoline is a quinoline derivative with the molecular formula C12H12BrNO2 and a molecular weight of 282.13 . Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents .
Preparation Methods
The synthesis of 6-Bromo-3-(2-methoxyethoxy)quinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Chemical Reactions Analysis
6-Bromo-3-(2-methoxyethoxy)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a common reaction for forming carbon–carbon bonds with this compound.
Common reagents used in these reactions include palladium catalysts, boron reagents, and sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-3-(2-methoxyethoxy)quinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-methoxyethoxy)quinoline involves its interaction with molecular targets and pathways in biological systems. Quinoline derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities . The specific molecular targets and pathways depend on the particular derivative and its functional groups.
Comparison with Similar Compounds
6-Bromo-3-(2-methoxyethoxy)quinoline can be compared with other similar quinoline derivatives, such as:
- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
- 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
These compounds share the quinoline core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
CAS No. |
1197377-87-9 |
|---|---|
Molecular Formula |
C12H12BrNO2 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
6-bromo-3-(2-methoxyethoxy)quinoline |
InChI |
InChI=1S/C12H12BrNO2/c1-15-4-5-16-11-7-9-6-10(13)2-3-12(9)14-8-11/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
CXFYBIOKLKPJEK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CN=C2C=CC(=CC2=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid](/img/structure/B12951143.png)
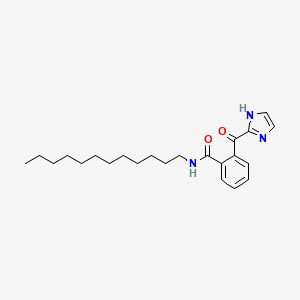
![8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12951154.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12951157.png)
![Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-](/img/structure/B12951162.png)
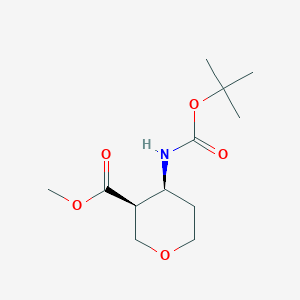
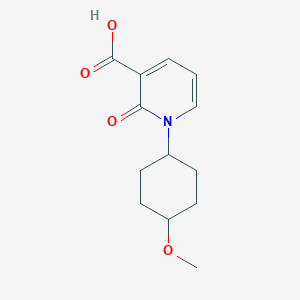
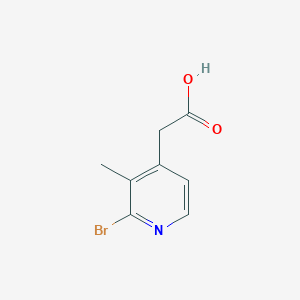
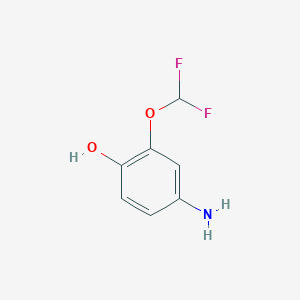
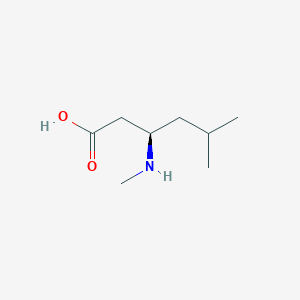
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12951188.png)

![N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide](/img/structure/B12951203.png)
